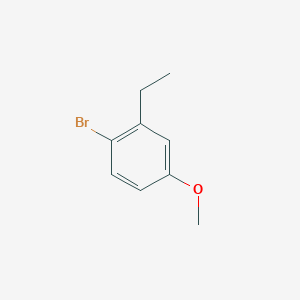

1-Bromo-2-ethyl-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

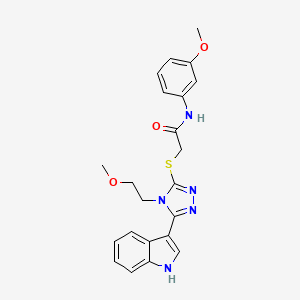

Übersicht

Beschreibung

1-Bromo-2-ethyl-4-methoxybenzene is a chemical compound with the molecular formula C9H11BrO. It has a molecular weight of 215.09 . The compound is liquid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the search results, benzene derivatives typically undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 248.7±20.0 °C at 760 mmHg, and a flash point of 109.7±7.8 °C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 162.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydrofuran Derivatives

Esteves et al. (2007) explored the electrochemical reduction of 1-bromo-2-ethyl-4-methoxybenzene derivatives catalyzed by nickel(I) tetramethylcyclam. This process leads to the formation of tetrahydrofuran derivatives, showcasing the compound's utility in synthesizing cyclic organic structures with potential applications in pharmaceuticals and agrochemicals (Esteves, Ferreira, & Medeiros, 2007).

Study of Supramolecular Interactions

In crystallography, Nestler et al. (2018) analyzed the molecular structures and packing behaviors of anisole derivatives, including those related to this compound. Their findings emphasize the compound's role in influencing supramolecular patterns, such as C-H...π interactions, which are crucial for understanding molecular assembly processes (Nestler, Schwarzer, & Gruber, 2018).

Fragrance Synthesis

Scrivanti et al. (2008) reported on the catalytic arylation of β-methallyl alcohol using this compound derivatives to produce valuable floral fragrances. This highlights the compound's utility in synthesizing aromatic chemicals with applications in the cosmetics industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Development of Liquid Crystals

Bertini et al. (2003) demonstrated the use of this compound in the synthesis of enantiopure trioxadecalin-derived liquid crystals. This research underscores the compound's significance in developing chiral liquid crystals, which are vital for advanced display technologies and optical devices (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Exploring Molecular Dynamics on Surfaces

Balema et al. (2019) investigated the properties of molecular rotors based on this compound and its derivatives when attached to surfaces. Their work provides insights into the structure and dynamics of molecular motion, contributing to the development of nanoscale devices and materials (Balema, Ulumuddin, Murphy, Slough, Smith, Hannagan, Wasio, Larson, Patel, Groden, McEwen, Lin, & Sykes, 2019).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-2-ethyl-4-methoxybenzene is the benzene ring in organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The interaction of This compound with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by This compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions, which is crucial for the stability of organic compounds .

Result of Action

The result of the action of This compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution may vary depending on the temperature and pressure conditions . Additionally, the presence of other substances, such as catalysts, can also affect the reaction rate .

Eigenschaften

IUPAC Name |

1-bromo-2-ethyl-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXNQVFIXZTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34881-44-2 |

Source

|

| Record name | 1-bromo-2-ethyl-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)

![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)

![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2595567.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2595569.png)

![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595573.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)